3-环己基-1,2-噁唑-5-胺

描述

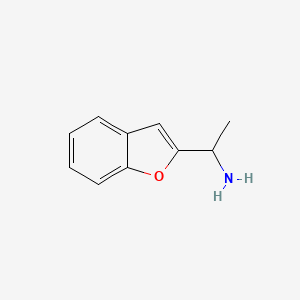

3-Cyclohexyl-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .

Synthesis Analysis

The synthesis of oxazolines has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . The in situ formation of nitrile oxide from various aldoxime through NaCl-oxone oxidation was found as the key step in this reaction .Chemical Reactions Analysis

Oxazolines have been used in various chemical reactions. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .科学研究应用

环己基 α-氨基酸的合成

由 Genady 和 Nakamura (2011) 进行的研究提出了一种合成环己基和环己烯基 α-氨基酸的有效方法。此过程涉及钯催化的组装和闭环复分解 (RCM)。生成的化合物,例如 1-氨基-6-芳基环己-3-烯羧酸,展示了 3-环己基-1,2-恶唑-5-胺衍生物在创建环状 α,α-二取代 α-氨基酸中的潜力。

用恶二唑烷进行亲电胺化

由 Andreae 和 Schmitz (1991) 进行的研究探索了环己烷螺-3'-恶二唑烷在亲电胺化中的用途,将它的 NH 基团转移到各种亲核试剂中。此方法能够合成多种化合物,包括偶氮、肼、二氮环丙烷和氨基二羧酸衍生物,表明恶唑衍生物在化学合成中具有广泛的应用范围。

大环结构的构建

Merzhyievskyi 等人 (2020) 研究了恶唑衍生物在构建具有恶唑片段的大环结构(例如环烷)中的用途 (Merzhyievskyi 等人,2020)。此研究强调了 3-环己基-1,2-恶唑-5-胺在创建复杂分子结构中的多功能性,这在材料科学和分子工程中可能很有价值。

脱硫和脱氨缩合

Guo 等人 (2021) 描述了一种无金属和氧化剂的工艺,用于合成完全取代的 1H-1,2,4-三唑-3-胺,涉及脱硫和脱氨缩合 (Guo 等人,2021)。这展示了 3-环己基-1,2-恶唑-5-胺衍生物在环境友好型合成方法中的潜力,在有机和药用化学中具有可能的应用。

抗分枝杆菌活性

由 Sriram 等人 (2007) 进行的一项研究使用 5-环丁基恶唑-2-胺合成了硫脲化合物,展示了重要的体外和体内抗分枝杆菌活性。这表明 3-环己基-1,2-恶唑-5-胺衍生物有可能作为治疗药物,用于对抗多重耐药结核分枝杆菌。

对映选择性有机催化胺化

由 Zhu 等人 (2021) 进行的研究提出了一种对映选择性胺化工艺,用于合成手性 N,O-氨基缩醛。此工艺利用 3-环己基-1,2-恶唑-5-胺衍生物,并强调了该化学物质在生产对映异构体复杂的分子中的相关性,这对于药物应用至关重要。

未来方向

Oxazoline and its derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 3-Cyclohexyl-1,2-oxazol-5-amine could involve exploring its potential applications in medicinal chemistry and pharmaceuticals.

作用机制

Target of Action

Oxazole derivatives, which include 3-cyclohexyl-1,2-oxazol-5-amine, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that oxazole derivatives may interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a therapeutic effect .

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

属性

IUPAC Name |

3-cyclohexyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZCMFOELVYEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500766-46-1 | |

| Record name | 3-cyclohexyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)